molecular formula C20H15Br2N5O2 B4668450 1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole

1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole

Cat. No. B4668450
M. Wt: 517.2 g/mol
InChI Key: LKVQPNPJDNBYAI-UHFFFAOYSA-N
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Description

1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole is not fully understood. However, studies have suggested that it may work by inhibiting enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole has various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole in lab experiments include its potential as a broad-spectrum antimicrobial agent and its ability to induce apoptosis in cancer cells. However, its limitations include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several potential future directions for research on 1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole. These include:
1. Investigating its potential as a photosensitizer in photodynamic therapy.
2. Studying its effects on different types of cancer cells.
3. Developing more soluble derivatives of the compound.
4. Investigating its potential as a treatment for inflammatory diseases.
5. Studying its effects on different bacterial and fungal strains.
6. Investigating its potential as an inhibitor of enzymes involved in cellular processes.
7. Studying its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, 1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole is a promising compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various diseases.

Scientific Research Applications

1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole has potential applications in various scientific fields. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

1-[[3,5-bis(3-bromophenyl)pyrazol-1-yl]methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br2N5O2/c1-13-8-20(27(28)29)24-25(13)12-26-19(15-5-3-7-17(22)10-15)11-18(23-26)14-4-2-6-16(21)9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVQPNPJDNBYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole

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